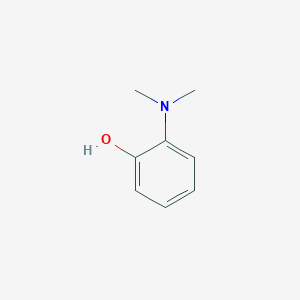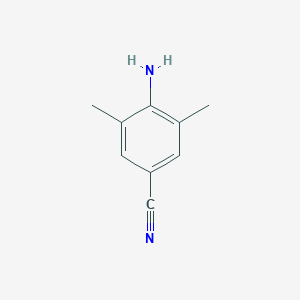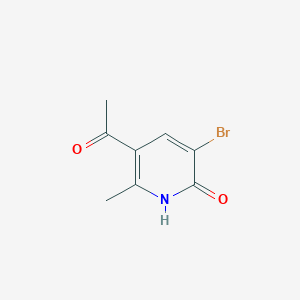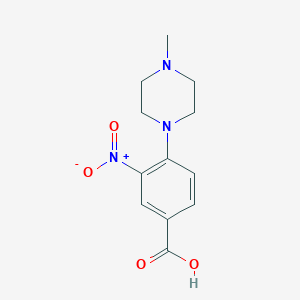
1-(Thiophen-2-ylsulfonyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Thiophen-2-ylsulfonyl)piperidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and organic synthesis. This compound is a derivative of piperidine and thiophene, which are widely used in the pharmaceutical industry.
Aplicaciones Científicas De Investigación
1-(Thiophen-2-ylsulfonyl)piperidine has been extensively studied for its potential applications in medicinal chemistry, drug discovery, and organic synthesis. It has been reported to exhibit potent inhibitory activity against several enzymes such as acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. These enzymes are involved in various physiological processes and are considered as potential drug targets for the treatment of several diseases such as Alzheimer's disease, glaucoma, and cancer.
Mecanismo De Acción
The mechanism of action of 1-(Thiophen-2-ylsulfonyl)piperidine is not well understood. However, it is believed to interact with the active site of the enzymes and inhibit their activity. The presence of the thiophene and piperidine moieties in the molecule is thought to contribute to its inhibitory activity.
Biochemical and Physiological Effects:
This compound has been reported to exhibit several biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in cognitive function. Inhibition of acetylcholinesterase leads to an increase in the concentration of acetylcholine, which can improve cognitive function. Additionally, this compound has been reported to exhibit anticancer activity by inhibiting the activity of carbonic anhydrase, which is involved in tumor growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(Thiophen-2-ylsulfonyl)piperidine has several advantages for lab experiments. It is easy to synthesize and purify, and it exhibits potent inhibitory activity against several enzymes. However, it has some limitations, such as its low solubility in water, which can affect its bioavailability and pharmacokinetics.
Direcciones Futuras
There are several future directions for the study of 1-(Thiophen-2-ylsulfonyl)piperidine. One direction is to explore its potential as a drug candidate for the treatment of diseases such as Alzheimer's disease, glaucoma, and cancer. Another direction is to study its mechanism of action in more detail to understand how it interacts with the enzymes and inhibits their activity. Additionally, the synthesis of analogs and derivatives of this compound can be explored to improve its potency and selectivity towards specific enzymes.
Propiedades
Número CAS |
53442-04-9 |
|---|---|
Fórmula molecular |
C9H13NO2S2 |
Peso molecular |
231.3 g/mol |
Nombre IUPAC |
1-thiophen-2-ylsulfonylpiperidine |
InChI |
InChI=1S/C9H13NO2S2/c11-14(12,9-5-4-8-13-9)10-6-2-1-3-7-10/h4-5,8H,1-3,6-7H2 |
Clave InChI |
FUKURDMUOQFWNI-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=CS2 |
SMILES canónico |
C1CCN(CC1)S(=O)(=O)C2=CC=CS2 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1-(4-Aminophenyl)pyrrolidin-2-yl]methanol](/img/structure/B184019.png)

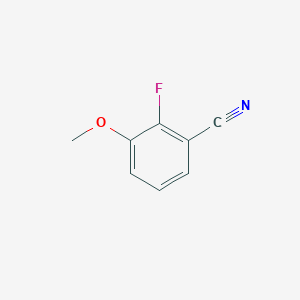
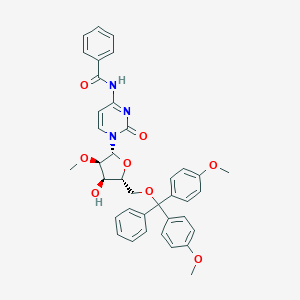


![1-[(2-Bromophenyl)methyl]-1H-indole-3-carbaldehyde](/img/structure/B184029.png)
